molecular formula C18H19ClN4O B6461429 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-98-2

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461429
CAS No.: 2549064-98-2
M. Wt: 342.8 g/mol
InChI Key: WRTWKMDDNKKNJM-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, distinguishing it from isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine . The compound is substituted at the 2-position with a tert-butyl group and at the 6-position with a carboxamide moiety linked to a 5-chloro-2-methylphenyl ring.

Properties

IUPAC Name

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-11-5-6-12(19)9-14(11)20-17(24)13-7-8-16-21-15(18(2,3)4)10-23(16)22-13/h5-10H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWKMDDNKKNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyridazine Derivatives

A widely employed method involves the reaction of 3-aminopyridazine with α-halocarbonyl compounds. For example, chloroacetaldehyde reacts with 3-aminopyridazine in ethyl acetate at 85°C for 2 hours to yield imidazo[1,2-b]pyridazine. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration (Figure 1).

Reaction Conditions:

  • Solvent: Ethyl acetate

  • Temperature: 85°C

  • Time: 2 hours

  • Yield: >80%

Introduction of the tert-Butyl Group

The tert-butyl substituent at the 2-position is introduced via Friedel-Crafts alkylation or nucleophilic substitution.

Friedel-Crafts Alkylation

Using tert-butyl bromide in the presence of Lewis acids like AlCl₃ or FeCl₃, the tert-butyl group is regioselectively added to the electron-rich imidazo[1,2-b]pyridazine core. This method typically achieves moderate yields (50–60%) due to competing side reactions.

Direct Substitution with tert-Butyllithium

A more efficient approach involves treating bromo-imidazo[1,2-b]pyridazine with tert-butyllithium at -78°C in tetrahydrofuran (THF). This method achieves yields of 75–85% by minimizing electrophilic side reactions.

Carboxamide Formation at the 6-Position

The carboxamide group is installed via coupling reactions between the activated carboxylic acid derivative and 5-chloro-2-methylaniline.

Acid Chloride Intermediate

The carboxylic acid at the 6-position is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 5-chloro-2-methylaniline in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base yields the carboxamide.

Optimized Conditions:

  • Coupling Agent: SOCl₂

  • Solvent: DCM

  • Base: DIPEA

  • Temperature: 0°C → room temperature

  • Yield: 70–78%

Direct Coupling via Carbodiimide Reagents

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate direct coupling between the carboxylic acid and amine. This method avoids handling corrosive acid chlorides and achieves comparable yields (72–76%).

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ValueYield Impact
Solvent DCM or THFMaximizes solubility of intermediates
Temperature 0–25°CReduces decomposition
Reaction Time 4–6 hoursBalances completion vs. side reactions

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) resolves tert-butyl and carboxamide derivatives.

  • Recrystallization: Ethanol/water mixtures improve purity to >98%.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product include:

Analytical MethodKey Features (Final Product)
¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H, tert-butyl), δ 2.35 (s, 3H, Ar-CH₃), δ 7.25–7.50 (m, 3H, aromatic)
LC-MS [M+H]⁺ = 343.8 (calc. 342.8)
IR 1650 cm⁻¹ (C=O stretch)

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the 3-position is minimized by using bulky bases like 2,2,6,6-tetramethylpiperidine.

Carboxamide Hydrolysis

Exposure to moisture during coupling is mitigated by rigorous solvent drying and inert atmosphere conditions .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Compounds within the imidazo[1,2-b]pyridazine class have shown significant biological activities, particularly as inhibitors of kinases involved in cancer and inflammatory diseases. While specific data on 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is limited, its structural characteristics suggest potential activity against similar biological targets:

  • Kinase Inhibition : Similar compounds have demonstrated efficacy against key kinases such as Bruton’s tyrosine kinase (BTK) and vascular endothelial growth factor receptor 2 (VEGFR-2). These kinases are critical in the treatment of certain cancers and autoimmune disorders, indicating that this compound may also possess therapeutic potential in these areas.

Interaction Studies

Understanding the interactions between this compound and target proteins is crucial for predicting its pharmacokinetic properties and therapeutic efficacy. Interaction studies can be conducted using techniques such as:

  • Surface Plasmon Resonance (SPR) : This method allows for real-time analysis of binding affinities between the compound and target proteins.
  • Enzyme-Linked Immunosorbent Assays (ELISA) : These assays can help quantify the binding interactions and assess the biological activity of the compound.

Research on similar compounds suggests that modifications to the imidazo[1,2-b]pyridazine core can significantly influence binding interactions with target proteins, which may also apply to this compound.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Imidazo[1,2-b]pyridazine vs. Other Isomers : Imidazo[1,2-b]pyridazines (e.g., the target compound) exhibit superior synthetic accessibility compared to imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, owing to established transition-metal-catalyzed routes (e.g., copper- or palladium-based catalysts) .
  • Imidazo[1,2-a]pyrazine Derivatives: Compounds like (R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide () feature a dihydroimidazo[1,2-a]pyrazine core, which introduces conformational rigidity and altered electronic properties compared to the fully aromatic pyridazine system .

Substituent Variations

Compound Name Core Structure Key Substituents Synthetic Route Highlights Reference
Target Compound Imidazo[1,2-b]pyridazine 2-tert-butyl, 6-(5-chloro-2-methylphenylcarboxamide) Pd-catalyzed cross-coupling
YPC-21867 () Imidazo[1,2-b]pyridazine 3-(tert-butyl)-4-(4-methylpiperazin-1-yl)phenyl, thiazolidine-2,4-dione Methanesulfonate salt formation
6b () Imidazo[1,2-b]pyridazine 3-(Trifluoromethyl)benzamide, phenoxy group at 6-position Hinge-binding optimization for VEGFR2
Capmatinib () Imidazo[1,2-b][1,2,4]triazin 2-Fluoro-N-methyl-4-(quinolin-6-ylmethyl)benzamide Multi-step halogenation/amination

Pharmacological and Functional Comparisons

Kinase Inhibition Profiles

  • VEGFR2 Inhibition : The target compound’s benzamide unit mirrors derivatives like 6b , which exhibits an IC₅₀ of 7.1 nM against VEGFR2. Meta-substitutions on the phenyl ring (e.g., trifluoromethyl in 6b) enhance affinity, suggesting that the 5-chloro-2-methylphenyl group in the target compound may similarly optimize binding .
  • Pan-Pim Kinase Inhibition : Compounds like YPC-21867 () demonstrate that piperazine and fluorophenyl substituents improve solubility and kinase selectivity. The absence of such groups in the target compound may limit its applicability to specific kinase families .

Physicochemical Properties

  • Solubility and Bioavailability : The tert-butyl group in the target compound likely enhances lipophilicity compared to methyl ester derivatives (e.g., Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, ). However, the carboxamide moiety may improve water solubility relative to ester analogs .
  • Metabolic Stability : Fluorine-containing analogs (e.g., (R)-IPMICF16 in ) exhibit prolonged half-lives due to reduced oxidative metabolism. The 5-chloro substituent in the target compound may confer similar stability advantages .

Key Research Findings

  • Synthetic Feasibility : The target compound benefits from well-optimized imidazo[1,2-b]pyridazine synthesis protocols, whereas triazine-fused analogs (e.g., capmatinib) require more complex multi-step routes .

Biological Activity

2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the imidazo[1,2-b]pyridazine class, which is characterized by its unique structural features that include a tert-butyl group and a chloro-substituted methylphenyl moiety. Its molecular formula is C18H19ClN4OC_{18}H_{19}ClN_{4}O with a molecular weight of approximately 342.8 g/mol. The compound's structure suggests potential biological activities, particularly in the realm of medicinal chemistry, where it may serve as a therapeutic agent targeting various kinases involved in cancer and inflammatory diseases.

The biological activity of this compound primarily stems from its ability to inhibit key kinases that play pivotal roles in cell signaling pathways associated with cancer progression and inflammation. Similar compounds within the imidazo[1,2-b]pyridazine class have demonstrated efficacy against:

  • Bruton’s Tyrosine Kinase (BTK) : Involved in B-cell receptor signaling and implicated in various cancers and autoimmune disorders.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Critical for angiogenesis and tumor growth.

Although specific data on this compound's activity is limited, its structural characteristics suggest it could exhibit similar kinase inhibitory properties.

Comparative Analysis with Related Compounds

To provide context for its potential biological activity, we can compare it with other known imidazo[1,2-b]pyridazine derivatives:

Compound NameStructureNotable Activity
PonatinibImidazo[1,2-b]pyridazine derivativeMultikinase inhibitor active against BCR-Abl
TAK-593Imidazo[1,2-b]pyridazine derivativePotent VEGFR2 kinase inhibitor
3-Methoxy-2-phenylimidazo[1,2-b]pyridazinesRelated structureActive against Mycobacterium tuberculosis

These compounds illustrate the versatility of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry, indicating that this compound may also possess significant pharmacological properties due to its unique substituents.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides insights into potential applications:

  • Inhibition of Kinases : Studies have shown that modifications to the imidazo[1,2-b]pyridazine core can significantly influence binding interactions with target proteins. For instance, compounds designed to inhibit Aurora-A kinase demonstrated potent anticancer activity with IC50 values as low as 0.067μM0.067\mu M .
  • Antitumor Activity : Research on pyrazole carboxamide derivatives has highlighted their anticancer potential through mechanisms involving DNA binding interactions and kinase inhibition. These findings suggest that similar actions could be expected from this compound given its structural analogies to these active compounds .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of structurally similar compounds can inform predictions about the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. For example, compounds like Ponatinib have been shown to have favorable oral bioavailability and metabolic stability which are desirable traits for therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide?

  • The synthesis typically involves multi-step reactions, including condensation and nucleophilic substitution to introduce functional groups like the tert-butyl and chloro-methylphenyl moieties . Critical parameters include solvent choice (e.g., dichloromethane or DMF), reaction temperature (room temperature to reflux), and purification via recrystallization using solvent mixtures like DCM/hexane . Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. How can structural purity be confirmed after synthesis?

  • Use spectroscopic techniques such as ¹H/¹³C NMR to verify the imidazo[1,2-b]pyridazine core and substituents. IR spectroscopy can confirm amide bond formation (C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What in vitro assays are suitable for initial biological screening?

  • Screen for kinase inhibition (e.g., VEGFR2 or EGFR) using fluorescence-based ATP-binding assays . Antimicrobial activity can be tested via microdilution assays (MIC determination) against bacterial/fungal strains . Cytotoxicity is assessed using MTT or CellTiter-Glo® assays in cancer cell lines (e.g., Hep-G2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Systematically modify substituents:

  • Core : Replace pyridazine with pyrimidine or pyridine to alter electron density .
  • Substituents : Vary tert-butyl to isopropyl or cyclopropyl to assess steric effects on target binding .
  • Amide group : Introduce heterocyclic carboxamides (e.g., oxazole, thiazole) to enhance solubility or affinity .
    • Evaluate changes using computational docking (e.g., AutoDock Vina) and correlate with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in biological activity data?

  • If conflicting results arise (e.g., high in vitro potency but low cellular efficacy):

  • Verify target engagement via cellular thermal shift assays (CETSA) .
  • Assess membrane permeability using Caco-2 monolayer models or PAMPA .
  • Investigate off-target effects via kinome-wide profiling (e.g., KinomeScan®) .

Q. How can reaction conditions be optimized systematically?

  • Apply design of experiments (DoE) methodologies:

  • Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) identifies optimal conditions for yield and purity .
  • High-throughput screening (HTS) in microreactors accelerates parameter optimization .

Q. What computational tools predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and hERG liability .
  • Metabolite Identification : Employ molecular dynamics (MD) simulations with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Toxicity Profiling : Leverage ProTox-II or Derek Nexus for in silico toxicity alerts .

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